molecular formula C8H14N2S B11806308 (2-(tert-Butyl)thiazol-5-yl)methanamine

(2-(tert-Butyl)thiazol-5-yl)methanamine

Cat. No.: B11806308
M. Wt: 170.28 g/mol
InChI Key: CXWZMZLIUUZNMO-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govresearchgate.net This structural motif is not merely a synthetic curiosity but a "privileged scaffold" found in numerous biologically active compounds and FDA-approved drugs. nih.govderpharmachemica.com Its prevalence stems from the unique electronic properties and the ability of the heteroatoms to engage in crucial interactions, such as hydrogen bonding, with biological targets. researchgate.net

Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antihypertensive properties. nih.govjetir.org This versatility has made the thiazole nucleus a focal point for drug discovery and development, with researchers continuously modifying the ring at various positions to create new molecules with enhanced potency and specificity. nih.gov Prominent examples of drugs incorporating a thiazole ring include the anticancer agent Dasatinib, the antifungal Ravuconazole, and the anti-inflammatory Meloxicam. jetir.org The stability of the thiazole ring and the potential for functionalization at multiple positions (C2, C4, and C5) allow for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's biological profile. nih.gov

Importance of Primary Amines as Synthons in Organic Transformations

Primary amines are organic compounds characterized by the presence of an amino group (-NH2) and are fundamental building blocks, or synthons, in organic synthesis. Their importance is rooted in their nucleophilic nature and the presence of N-H bonds, which allow them to participate in a wide array of chemical reactions. ontosight.ai They are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov

In synthetic chemistry, primary amines are crucial for forming new carbon-nitrogen bonds. They readily react with electrophiles like alkyl halides and acyl chlorides. A particularly significant transformation is their reaction with carboxylic acids or their derivatives to form stable amide bonds—the very linkage that connects amino acids to form peptides and proteins. nih.gov This reactivity makes primary amines invaluable for linking different molecular fragments together, a common strategy in the construction of complex therapeutic agents. ontosight.ai The amine group's ability to act as a hydrogen bond donor and acceptor also significantly influences the solubility and binding affinity of molecules to biological receptors. nih.gov

Structural Context and Rationale for Investigating (2-(tert-Butyl)thiazol-5-yl)methanamine

The compound this compound integrates the key features of both a thiazole scaffold and a primary amine, presenting a molecule of significant interest for chemical synthesis and medicinal chemistry research. The rationale for its investigation can be understood by dissecting its structural components:

The Thiazole Core : As established, the thiazole ring serves as a proven pharmacophore, providing a rigid and stable framework with inherent biological potential. nih.gov

The 2-(tert-Butyl) Group : The substituent at the C2 position is a bulky tert-butyl group. In medicinal chemistry, introducing such a lipophilic group can significantly influence a molecule's pharmacokinetic properties. The tert-butyl group increases lipophilicity, which can enhance membrane permeability and absorption. smolecule.com It can also provide steric hindrance, which might selectively orient the molecule within a receptor's binding pocket or protect it from metabolic degradation, potentially increasing its duration of action.

The 5-Methanamine Group : The primary amine is connected to the C5 position of the thiazole ring via a methylene (B1212753) (-CH2-) linker. This aminomethyl group serves two primary purposes. Firstly, it acts as a versatile synthetic handle, allowing for the straightforward elaboration of the molecule into more complex structures, such as amides, sulfonamides, or secondary/tertiary amines, through well-established chemical transformations. Secondly, the primary amine itself can act as a key pharmacophoric feature, participating in critical hydrogen bonding interactions with biological targets like enzymes or receptors. nih.gov The flexibility of the methylene linker allows the amine to adopt various conformations to optimize these interactions.

The specific arrangement of these three components—a biologically active core, a lipophilic anchor, and a versatile binding/synthetic group—makes this compound a valuable probe for exploring new chemical space and a promising starting point for the development of novel therapeutic agents.

While detailed experimental data for this compound is not widely published in peer-reviewed literature, its properties can be inferred from related structures. The following tables present data for isomeric or functionally similar compounds to provide context for its chemical characteristics.

Table 1: Physicochemical Properties of this compound and a Related Isomer Data for the target compound is based on supplier information, while data for the isomer is from chemical databases.

PropertyThis compound(4-tert-Butyl-1,3-thiazol-2-yl)methanamine researchgate.net
Molecular Formula C₈H₁₄N₂SC H₁₄N₂S
Molecular Weight 170.28 g/mol 170.28 g/mol
Canonical SMILES CC(C)(C)C1=NC=C(S1)CNCC(C)(C)C1=CSC(=N1)CN
Predicted XLogP3 N/A1.6
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 23

Table 2: Comparison of a Thiazole and a Bioisosteric Thiadiazole Derivative This table compares a related aminothiazole with an aminothiadiazole to illustrate the impact of the core heterocycle.

Feature2-Amino-4-tert-butyl-thiazole2-Amino-5-tert-butyl-1,3,4-thiadiazole sigmaaldrich.com
Molecular Formula C₇H₁₂N₂SC₆H₁₁N₃S
Molecular Weight 156.25 g/mol 157.24 g/mol
Melting Point N/A183-187 °C
Core Structure Thiazole1,3,4-Thiadiazole
Rationale for Interest Scaffold for antifungal agents. nih.govCorrosion inhibitor, synthetic precursor. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

(2-tert-butyl-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C8H14N2S/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3

InChI Key

CXWZMZLIUUZNMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CN

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl Thiazol 5 Yl Methanamine and Analogous Structures

Strategies for the Construction of the Thiazole (B1198619) Ring System

The formation of the thiazole ring is a cornerstone of synthesizing a vast array of biologically active molecules. Several classical and modern synthetic methods are available, with the Hantzsch thiazole synthesis and its variations being among the most prominent.

Classical Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a widely utilized and versatile method for the construction of thiazole rings. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. researchgate.netchembk.com This reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles by modifying the starting α-haloketone and thioamide. For instance, the reaction of ring-substituted 2-bromoacetophenones with 1-substituted-2-thioureas has been successfully performed in a heated microreactor system, demonstrating the adaptability of this reaction to modern synthetic technologies. rsc.org One-pot, multi-component variations of the Hantzsch synthesis have also been developed, offering an efficient and environmentally benign route to thiazole derivatives. mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis
α-HaloketoneThioamide/ThioureaProductKey Features
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted Hantzsch thiazole derivativesOne-pot, multi-component synthesis using a reusable catalyst. mdpi.com
Ring-substituted 2-bromoacetophenones1-Substituted-2-thioureas2-AminothiazolesPerformed in a heated microreactor system under electro-osmotic flow control. rsc.org
Substituted 2-bromo-1-phenylethanoneThiosemicarbazideSubstituted 4-phenyl-1,3-thiazole derivativesMulticomponent reaction leading to diverse thiazole structures.

Condensation Reactions for Thiazole Annulation

Beyond the classical Hantzsch synthesis, other condensation reactions are employed for the annulation of the thiazole ring. These methods often involve the reaction of components that provide the requisite N-C-S backbone of the thiazole. For example, the condensation of 2-aminothiophenols with various aldehydes can lead to the formation of benzothiazoles, a fused thiazole system. While not directly yielding the target compound, these reactions illustrate the broader principle of thiazole ring formation through condensation.

Cyclization Approaches Involving Thioamides and Haloketones

This subsection is fundamentally linked to the Hantzsch synthesis, as the core reaction involves the cyclization of an intermediate formed from a thioamide and a haloketone. The mechanism entails the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes a cyclization where the nitrogen atom attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole. The reaction is a cornerstone for synthesizing a vast array of thiazole derivatives. chembk.com

Introduction and Integration of the tert-Butyl Moiety

The sterically demanding tert-butyl group at the C2 position of the thiazole ring significantly influences the molecule's properties. Its introduction can be achieved either by starting with a precursor already containing the tert-butyl group or by functionalizing the thiazole ring after its formation.

Precursor-Based Incorporation of the tert-Butyl Group

A straightforward and common strategy to introduce the tert-butyl group at the C2 position is to utilize a thioamide precursor that already contains this moiety. Pivalamide, upon treatment with a thionating agent like Lawesson's reagent, can be converted to pivalothioamide (2,2-dimethylpropanethioamide). This thioamide can then be used in a Hantzsch-type synthesis.

For example, the synthesis of 2-amino-4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-3-ium bromide has been achieved through the reaction of 2-bromo-1-(2,4-dichlorophenyl)-4,4-dimethyl-3-pentanone with thiourea. In this case, the tert-butyl group is part of the α-haloketone precursor. This highlights that the tert-butyl group can be incorporated from either the thioamide or the α-haloketone component in a Hantzsch synthesis.

Post-Cyclization Functionalization Strategies

While incorporating the tert-butyl group from a precursor is often more direct, post-cyclization functionalization strategies can also be envisioned, although they are generally less common for the introduction of an alkyl group at the C2 position. A more relevant post-cyclization strategy for the synthesis of (2-(tert-Butyl)thiazol-5-yl)methanamine involves the introduction of the methanamine group at the C5 position of a pre-formed 2-tert-butylthiazole ring.

A key method for functionalizing the C5 position of thiazoles is the Vilsmeier-Haack reaction. ijpcbs.comtcichemicals.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comwikipedia.org The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, primarily at the C5 position.

Once the 2-tert-butylthiazole-5-carbaldehyde is obtained, the methanamine group can be introduced through reductive amination. organic-chemistry.orgresearchgate.netrsc.org This two-step process first involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine. The subsequent reduction of the imine, using a suitable reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation, yields the desired primary amine, this compound.

Table 2: Post-Cyclization Functionalization Strategy
Starting MaterialReactionIntermediateFinal ReactionProduct
2-tert-ButylthiazoleVilsmeier-Haack Formylation2-tert-Butylthiazole-5-carbaldehydeReductive AminationThis compound

Alternatively, the C5 position can be functionalized by first introducing a halomethyl group, for instance, through bromination of 2-tert-butyl-5-methylthiazole. The resulting 2-tert-butyl-5-(bromomethyl)thiazole can then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, to furnish the target compound.

Another potential route involves the synthesis of 2-(tert-butyl)thiazole-5-carbonitrile (B11780589). Reduction of the nitrile group, for example using lithium aluminum hydride, would directly yield this compound.

Formation of the Methanamine Functionality at the Thiazole-5 Position

The introduction of a methanamine group at the 5-position of the thiazole ring is a critical step in the synthesis of the target compound. This is typically achieved by the chemical reduction of a suitable precursor, such as a nitrile or an imine intermediate, or through multi-step pathways involving functional group interconversions.

Reduction of Nitrile or Imine Intermediates

A common and direct method for the synthesis of primary amines is the reduction of nitriles. In the context of this compound, this would involve the synthesis of a 2-(tert-butyl)thiazole-5-carbonitrile intermediate. This intermediate can then be reduced to the desired methanamine. The catalytic hydrogenation of nitriles is a widely used industrial process for producing primary amines. bme.hu However, controlling selectivity can be a challenge, as side reactions can lead to the formation of secondary and tertiary amines. bme.hu

Various reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. youtube.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), Raney nickel, or cobalt-based catalysts, under a hydrogen atmosphere is another effective method. bme.hunih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the primary amine. For instance, polysilane/SiO2-supported palladium catalysts have been shown to be effective for the selective hydrogenation of various nitriles to primary amine salts in almost quantitative yields under continuous-flow conditions. nih.gov

Alternatively, the methanamine functionality can be introduced via the reductive amination of a 2-(tert-butyl)thiazole-5-carbaldehyde intermediate. This two-step, one-pot process involves the reaction of the aldehyde with an amine source, such as ammonia, to form an imine, which is then reduced in situ to the corresponding amine. mdpi.comrsc.org Common reducing agents for this reaction include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation.

Table 1: Comparison of Reducing Agents for Nitrile to Primary Amine Conversion

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH4)Anhydrous ether or THF, followed by aqueous workupHigh reactivity, effective for a wide range of nitrilesNon-selective, reacts with many other functional groups, requires careful handling
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C)H2 gas, various solvents (e.g., alcohols, THF), often with ammonia to suppress secondary amine formationHigh selectivity for primary amines can be achieved, scalableMay require high pressures and temperatures, catalyst poisoning can be an issue
Cobalt Catalysts (e.g., Co/SiO2)H2 gas, often in the presence of ammoniaGood selectivity for primary amines, applicable to both aliphatic and aromatic nitriles researchgate.netCan require high pressure and temperature
Polysilane/SiO2-Supported PalladiumContinuous-flow, mild conditionsHigh yields and selectivity, catalyst remains active for extended periods nih.govMay require specialized equipment for continuous-flow setup

Multi-step Amination and Functional Group Interconversion Routes

In cases where direct reduction of a nitrile or imine is not feasible or yields are low, multi-step synthetic sequences can be employed. One such approach involves the conversion of a 2-(tert-butyl)thiazole-5-carboxylic acid or its corresponding ester into the methanamine. For example, the carboxylic acid can be converted to an amide, which is then reduced to the amine using a strong reducing agent like LiAlH4.

Another multi-step route could involve the halogenation of a 2-(tert-butyl)-5-methylthiazole (B12962375) intermediate to form a 5-(halomethyl)thiazole. This halide can then undergo nucleophilic substitution with an amine equivalent, such as sodium azide (B81097) followed by reduction, or direct displacement with ammonia or a protected amine.

Functional group interconversion can also be initiated from a 5-formylthiazole derivative. The aldehyde can be converted to an oxime, which can then be reduced to the primary amine. This method provides an alternative to direct reductive amination.

Optimization of Reaction Conditions and Process Efficiency

Catalytic Systems and Ligand Effects in Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide. wikipedia.orgyoutube.com While often performed without a catalyst, the efficiency and regioselectivity of this and other thiazole syntheses can be influenced by catalytic systems. For instance, lipase (B570770) has been explored as an environmentally friendly catalyst for the synthesis of 2,4-disubstituted thiazoles. nih.gov

In modern synthetic methods, transition metal catalysts, such as palladium and copper, play a significant role in the construction and functionalization of thiazole rings. organic-chemistry.orgnumberanalytics.com For example, ligand-free Pd(OAc)2 has been shown to be highly efficient in the direct arylation of thiazole derivatives. organic-chemistry.org The choice of ligands in these catalytic systems can have a profound effect on the reaction's outcome, influencing yield, selectivity, and substrate scope.

Solvent Selection and Reaction Temperature Influence

The choice of solvent and reaction temperature are critical parameters in the synthesis of thiazole derivatives. In the Hantzsch synthesis, the reaction can be conducted under solvent-free conditions, which can lead to shorter reaction times and improved yields. researchgate.net When solvents are used, their polarity and ability to solubilize reactants can significantly impact the reaction rate and outcome. For example, in a modified Gewald reaction for thiazole formation, trifluoroethanol was found to be a superior solvent due to its high polarity and slightly acidic nature. nih.gov

The reaction temperature also plays a crucial role. While some thiazole syntheses proceed at room temperature, others require heating to achieve reasonable reaction rates and yields. The Hantzsch synthesis under acidic conditions, for instance, was found to be most efficient at 80 °C. rsc.org The use of microwave irradiation can often significantly reduce reaction times and improve yields by allowing for rapid and uniform heating to higher temperatures than achievable with conventional heating. nih.govsemanticscholar.org

Table 2: Influence of Solvent and Temperature on Thiazole Synthesis

Synthetic MethodSolventTemperature (°C)Key Findings
Hantzsch Thiazole SynthesisEthanol/WaterRefluxUse of a silica-supported tungstosilisic acid catalyst improved yields. mdpi.com
Hantzsch Thiazole SynthesisSolvent-freeRoom TemperatureGrinding of reactants in a mortar led to good yields with short reaction times. researchgate.net
Modified Gewald ReactionTrifluoroethanol80Superior conversion compared to other solvents like DMF, toluene, and acetonitrile. nih.gov
Microwave-assisted Hantzsch SynthesisMethanol90Maximum yield of 95% was obtained in 30 minutes. nih.gov

Microwave-Assisted Synthetic Approaches to Thiazole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.net The application of microwave irradiation to the Hantzsch thiazole synthesis has been particularly successful. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (up to 95%) in just 30 minutes under microwave heating, whereas the conventional method required 8 hours and gave lower yields. nih.gov

Microwave-assisted one-pot syntheses of 2-aminothiazoles have also been developed, avoiding the need to isolate lachrymatory α-haloketone intermediates. semanticscholar.org These methods often employ environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). semanticscholar.org The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and the suppression of side reactions.

Table 3: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

Thiazole DerivativeMethodReaction TimeYield (%)
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesConventional (reflux)8 hoursLower yields
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave-assisted< 30 minutesUp to 95% nih.gov
2-aminothiazole derivativesConventional (reflux)8-10 hours-
2-aminothiazole derivativesMicrowave-assisted5-15 minutesGood yield and high purity jusst.org
4-aryl-2-aminothiazolesMicrowave-assisted28-32 minutes84-89% semanticscholar.org

Derivatization and Structural Modification of the 2 Tert Butyl Thiazol 5 Yl Methanamine Scaffold

Synthetic Strategies for Amine Nitrogen Functionalization

The primary amine of (2-(tert-Butyl)thiazol-5-yl)methanamine serves as a key handle for a variety of chemical transformations. Its nucleophilic character allows for the formation of numerous derivatives through reactions such as amidation, ureation, reductive amination, and thiourea formation.

Amidation and Ureation Reactions of the Methanamine

The primary amine readily undergoes acylation with carboxylic acids or their activated derivatives to form stable amide bonds. This is a widely used transformation in medicinal chemistry. The reaction typically involves activating the carboxylic acid component to facilitate nucleophilic attack by the amine. Common methods include the use of coupling reagents or conversion of the carboxylic acid to a more reactive species like an acyl chloride. researchgate.netresearchgate.net

Amidation: Standard coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), can efficiently mediate the coupling of this compound with a wide range of carboxylic acids. nih.govnih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then reacts directly with the amine. tandfonline.com

Ureation: The synthesis of urea derivatives is typically achieved by reacting the primary amine with an isocyanate. nih.govorganic-chemistry.org This reaction is generally a straightforward addition process that proceeds under mild conditions to afford the corresponding N,N'-disubstituted urea. The isocyanate partner can be varied to introduce a wide array of substituents.

Table 1: Examples of Amidation and Ureation Reactions
Reactant 1Reactant 2 (Carboxylic Acid or Isocyanate)Product Class
This compoundR-COOH + Coupling AgentN-((2-(tert-Butyl)thiazol-5-yl)methyl)amide
This compoundR-N=C=O1-((2-(tert-Butyl)thiazol-5-yl)methyl)-3-R-urea

Reductive Amination and Alkylation of the Primary Amine

Direct alkylation of the primary amine can lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method provides a versatile route to a broad range of N-alkylated derivatives.

Table 2: Reductive Amination Strategy
Reactant 1Reactant 2 (Aldehyde or Ketone)Reducing AgentProduct Class
This compoundR¹-CHONaBH(OAc)₃N-Alkyl-(2-(tert-butyl)thiazol-5-yl)methanamine
This compoundR¹R²-C=ONaBH(OAc)₃N-Dialkyl-(2-(tert-butyl)thiazol-5-yl)methanamine

Formation of Thiourea Derivatives

Analogous to urea formation, thiourea derivatives can be synthesized by reacting this compound with an isothiocyanate. researchgate.netnih.govanalis.com.mynih.govorganic-chemistry.org This nucleophilic addition reaction is a robust and high-yielding method for introducing the thiourea moiety. The diverse commercial availability of isothiocyanates allows for the creation of a wide range of derivatives with different substitution patterns. mdpi.com

Table 3: Thiourea Formation
Reactant 1Reactant 2 (Isothiocyanate)Product Class
This compoundR-N=C=S1-((2-(tert-Butyl)thiazol-5-yl)methyl)-3-R-thiourea

Further Functionalization of the Thiazole (B1198619) Ring System

The thiazole ring itself is amenable to further substitution, providing another layer of structural diversification. The electronic properties of the ring, influenced by the existing tert-butyl and aminomethyl substituents, will direct the position of further functionalization.

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring is considered an electron-rich heterocycle, though less so than furan or thiophene. Theoretical calculations and experimental evidence suggest that the C5 position is the most nucleophilic and thus the primary site for electrophilic substitution. pharmaguideline.comwikipedia.orgresearchgate.net However, in the this compound scaffold, the C5 position is already occupied.

The directing influence of the substituents must be considered. The tert-butyl group at C2 is a weak electron-donating group via induction and hyperconjugation, which would activate the ring. stackexchange.com The C5-methanamine group, once acylated or otherwise derivatized, may have different electronic effects. Generally, electrophilic attack would be directed to the C4 position. Reactions such as halogenation can be performed on the thiazole ring. For instance, treatment with N-bromosuccinimide (NBS) or copper(II) bromide can introduce a bromine atom, typically at the most activated vacant position. nih.gov This halogenated intermediate is crucial for subsequent cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Substitutions

Once a halogen atom is installed on the thiazole ring (e.g., at the C4 position), it can serve as a handle for various palladium- or nickel-catalyzed cross-coupling reactions. nih.govchemrxiv.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The reaction of a 4-halo-(2-(tert-butyl)thiazol-5-yl)methanamine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base can introduce a variety of aryl, heteroaryl, or alkyl groups at the C4 position. mdpi.commasterorganicchemistry.com

Heck Reaction: This reaction couples the 4-halo derivative with an alkene to form a new C-C bond, introducing a vinyl substituent. mdpi.commasterorganicchemistry.com

These cross-coupling strategies dramatically expand the accessible chemical space from the parent scaffold, allowing for the synthesis of highly functionalized and complex molecules.

Principles of Building Chemical Libraries Based on the Core Scaffold

Building chemical libraries around a central scaffold like this compound is a cornerstone of modern drug discovery. nih.gov The goal is to systematically generate a large number of related compounds (a library) to screen for biological activity and to rapidly explore the structure-activity relationship (SAR). The principles for building such libraries can be categorized into two main strategies: combinatorial chemistry and diversity-oriented synthesis.

Combinatorial Chemistry (Scaffold-Based Derivatization): This approach focuses on attaching a wide variety of building blocks to the reactive functional groups of the core scaffold. For this compound, the primary amine serves as the key attachment point.

The process involves:

Scaffold Selection: The chosen scaffold—in this case, the 2-(tert-butyl)thiazole core—provides the foundational structure believed to have favorable drug-like properties.

Reaction Selection: A reliable and high-yielding reaction is chosen, such as amide bond formation.

Building Block Variation: A diverse set of building blocks (e.g., a collection of different carboxylic acids) is reacted with the scaffold in a parallel or automated fashion.

This strategy allows for the rapid creation of a large, focused library where the core structure is constant, and the peripheral groups are varied. This is highly effective for optimizing the potency of a known "hit" compound.

The table below illustrates the design of a small combinatorial library based on the scaffold. By combining the single scaffold with three different classes of reagents, a library of nine distinct compounds can be generated.

ScaffoldReagent ClassBuilding Block 1Building Block 2Building Block 3
BTMA Core Acid Chlorides Acetyl ChlorideBenzoyl ChlorideCyclopropanecarbonyl chloride
BTMA Core Isocyanates Methyl IsocyanatePhenyl Isocyanate4-Chlorophenyl isocyanate
BTMA Core Aldehydes (Reductive Amination) FormaldehydeBenzaldehydePyridine-4-carboxaldehyde

Diversity-Oriented Synthesis (DOS): Unlike the focused approach of combinatorial chemistry, DOS aims to create a library of compounds with a high degree of structural diversity. nih.govnih.gov Starting from the this compound scaffold, a DOS strategy would involve multi-step reaction sequences that modify the core structure itself, creating a range of different heterocyclic systems or complex three-dimensional shapes. frontiersin.org For example, the primary amine could be used as a handle to initiate a cyclization reaction, leading to fused-ring systems or other novel scaffolds. This approach is particularly useful in the early stages of drug discovery when exploring new biological targets, as it provides a wider range of molecular shapes and functionalities to test. nih.gov

Both library-building strategies rely on efficient and robust chemical reactions, often adapted for high-throughput synthesis on solid-phase supports or in automated solution-phase synthesizers. researchgate.net The ultimate goal is to populate the "drug-like" chemical space with novel molecules that can be screened to identify new therapeutic agents.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Tert Butyl Thiazol 5 Yl Methanamine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in (2-(tert-Butyl)thiazol-5-yl)methanamine. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.

In the ¹H NMR spectrum, the tert-butyl group is expected to produce a highly characteristic sharp singlet peak, integrating to nine protons, typically in the δ 1.3-1.5 ppm range. This upfield chemical shift is due to the shielding effect of the sp³ hybridized carbon atoms. The methylene (B1212753) protons (-CH₂-) of the methanamine group would likely appear as a singlet at approximately δ 3.8-4.2 ppm. The lone proton on the thiazole (B1198619) ring (H-4) is anticipated to resonate further downfield, likely as a singlet around δ 7.0-7.5 ppm, influenced by the aromatic and heterocyclic nature of the ring. The two protons of the primary amine (-NH₂) typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found between δ 1.5-3.0 ppm.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group would appear around δ 30-35 ppm, while the three equivalent methyl carbons would resonate at a similar chemical shift. The carbon of the methylene bridge (-CH₂-) is expected in the δ 40-45 ppm region. The carbon atoms of the thiazole ring are the most deshielded; C2, attached to the electronegative nitrogen and sulfur atoms and the tert-butyl group, would likely be found in the δ 170-180 ppm range. The C5 carbon, bonded to the methanamine group, would appear around δ 140-150 ppm, and the C4 carbon would be expected in the δ 120-130 ppm region.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
-C(CH₃)₃¹H1.3 – 1.5Singlet (s)
-NH₂¹H1.5 – 3.0Broad Singlet (br s)
-CH₂-NH₂¹H3.8 – 4.2Singlet (s)
Thiazole-H4¹H7.0 – 7.5Singlet (s)
-C(CH₃)₃¹³C30 – 35Quartet (in off-resonance)
-C(CH₃)₃¹³C30 – 35Singlet (in off-resonance)
-CH₂-NH₂¹³C40 – 45Triplet (in off-resonance)
Thiazole-C4¹³C120 – 130Doublet (in off-resonance)
Thiazole-C5¹³C140 – 150Singlet (in off-resonance)
Thiazole-C2¹³C170 – 180Singlet (in off-resonance)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₈H₁₄N₂S, the expected exact mass is 170.09 Da. The molecular ion peak [M]⁺ should be observed at m/z 170.

The fragmentation of the molecule under electron impact (EI) ionization is predictable based on the stability of the resulting fragments. A common fragmentation pathway for tert-butyl substituted aromatic systems is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.net This would result in a significant peak at m/z 155 ([M-15]⁺).

Another major fragmentation involves the cleavage of the C-C bond of the tert-butyl group, leading to the formation of a highly stable tert-butyl cation at m/z 57. docbrown.info Alpha-cleavage is characteristic of amines and can occur at the bond between the methylene group and the thiazole ring. libretexts.org This would generate a fragment corresponding to the aminomethyl radical and the [2-(tert-butyl)thiazol-5-yl]⁺ cation at m/z 140. Conversely, cleavage could yield the [CH₂NH₂]⁺ fragment at m/z 30.

Table 2. Predicted Key Fragments in the Mass Spectrum of this compound.
m/zProposed Fragment IonOrigin
170[C₈H₁₄N₂S]⁺Molecular Ion [M]⁺
155[C₇H₁₁N₂S]⁺Loss of •CH₃ from tert-butyl group; [M-15]⁺
140[C₇H₁₀NS]⁺Alpha-cleavage, loss of •CH₂NH₂
57[C₄H₉]⁺Formation of tert-butyl cation
30[CH₄N]⁺Formation of [CH₂NH₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

The primary amine (-NH₂) group is identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. researchgate.net A broad absorption band due to N-H bending is also expected around 1600 cm⁻¹. The aliphatic C-H bonds of the tert-butyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). The thiazole ring itself will produce characteristic C=N and C=C stretching vibrations in the fingerprint region, generally between 1450 and 1600 cm⁻¹. mdpi.com

Table 3. Characteristic IR Absorption Frequencies for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300 – 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2850 – 2970C-H Stretchtert-Butyl, Methylene (-CH₂-)
~1600N-H Bend (Scissoring)Primary Amine (-NH₂)
1450 – 1600C=N and C=C StretchThiazole Ring
1365 – 1385C-H Bend (Umbrella mode)tert-Butyl

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

A crystallographic study would confirm the planarity of the thiazole ring and provide exact measurements for the C-S, C-N, and C=C bond lengths within the heterocycle. It would also detail the geometry of the tert-butyl group and the conformation of the aminomethyl side chain relative to the ring.

Crucially, this technique elucidates intermolecular interactions that govern the crystal packing. For this compound, it is highly probable that intermolecular hydrogen bonds would be observed, linking the primary amine of one molecule to the nitrogen atom of the thiazole ring of a neighboring molecule, forming dimers or extended networks that stabilize the crystal lattice. nih.gov

Table 4. Representative Crystallographic Data Parameters Expected for a Thiazole Derivative. nih.gov
ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.4606
b (Å)9.7999
c (Å)11.1155
α, β, γ (°)90, 90, 90
Volume (ų)1030.55
Z (Molecules per unit cell)4
Key Intermolecular InteractionN-H···N Hydrogen Bonding

Computational Chemistry and Theoretical Studies on 2 Tert Butyl Thiazol 5 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the electronic structure and predicting the reactivity of (2-(tert-Butyl)thiazol-5-yl)methanamine. nih.gov These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Detailed research findings from quantum chemical calculations can reveal key electronic properties. For instance, the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial. The HOMO-LUMO gap is a significant indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can map the electrostatic potential surface, which indicates the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged). This information is vital for predicting how the molecule will interact with other molecules, including biological targets. Reactivity descriptors such as electronegativity, hardness, and softness can also be derived from these calculations, offering a quantitative measure of the molecule's reactivity.

Hypothetical Data Table: Calculated Electronic Properties of this compound

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.235-6.39
LUMO Energy-0.045-1.22
HOMO-LUMO Gap0.1905.17
Ionization Potential0.2356.39
Electron Affinity0.0451.22

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govtandfonline.com For this compound, MD simulations can provide a deep understanding of its conformational landscape and flexibility, which are critical for its biological activity and interaction with other molecules. nih.gov

By simulating the molecule's dynamics, researchers can identify its most stable conformations and the energy barriers between them. This is achieved by solving Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic physiological conditions.

The flexibility of the molecule, particularly the rotational freedom around its single bonds, can be analyzed from the MD trajectory. This includes the movement of the tert-butyl group and the methanamine side chain. Understanding this flexibility is crucial as it dictates how the molecule can adapt its shape to fit into a binding site of a biological target.

Hypothetical Data Table: Torsional Angle Analysis from MD Simulation

Dihedral AngleMost Populated Range (degrees)
C(thiazole)-C(tert-butyl)-60 to 60
C(thiazole)-C(methanamine)150 to 210
C(methanamine)-N-70 to -50 and 50 to 70

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Studies on Non-covalent Interactions and Molecular Recognition

Non-covalent interactions are the primary forces driving molecular recognition, the process by which molecules selectively bind to one another. researchgate.net Theoretical studies are essential to characterize and quantify these interactions for this compound, providing insights into how it might interact with biological receptors.

These studies can identify and analyze various types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. aip.orgmdpi.com For instance, the amine group in the methanamine side chain can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as hydrogen bond acceptors. The tert-butyl group, being bulky and hydrophobic, can engage in van der Waals interactions.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This allows for a detailed understanding of the nature of the forces at play in a molecular complex.

Hypothetical Data Table: Interaction Energy Components with a Hypothetical Receptor Site

Interaction TypeEnergy (kcal/mol)
Electrostatic-5.2
Exchange7.8
Induction-2.1
Dispersion-4.5
Total Interaction Energy -4.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and conformational preferences. researchgate.netaip.org For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be invaluable.

Quantum chemical calculations can predict the chemical shifts of hydrogen and carbon atoms for NMR spectroscopy. researchgate.net These predictions are highly sensitive to the molecule's conformation, and by comparing the calculated spectra for different conformers with the experimental spectrum, the most likely conformation in solution can be determined. Similarly, the vibrational frequencies for IR spectroscopy can be calculated, helping to assign the peaks in the experimental spectrum to specific molecular vibrations.

Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum. This can provide information about the molecule's electronic structure and its behavior upon absorbing light.

Hypothetical Data Table: Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm, -CH₂)3.853.82
¹³C NMR (δ, ppm, C-thiazole)155.2154.8
IR Frequency (cm⁻¹, N-H stretch)33503345
UV-Vis λmax (nm)265268

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational approaches are widely used to elucidate the Structure-Activity Relationship (SAR), which describes how the chemical structure of a molecule influences its biological activity. oncodesign-services.comuni-bonn.de For this compound and its analogs, computational SAR studies can guide the design of new compounds with improved potency and selectivity.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net In QSAR, a statistical model is built to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. These descriptors can be calculated using computational methods and can include electronic, steric, and hydrophobic parameters.

Molecular docking simulations can also contribute to SAR elucidation. By docking a series of analogs into the binding site of a target protein, researchers can understand how different functional groups contribute to the binding affinity. This can reveal which parts of the molecule are essential for activity and which can be modified to improve its properties.

Hypothetical Data Table: QSAR Descriptors for a Series of Analogs

AnalogLogPPolar Surface Area (Ų)Dipole Moment (Debye)Predicted Activity (IC₅₀, nM)
This compound2.538.32.1150
Analog 1 (replace tert-Butyl with Isopropyl)2.138.32.0250
Analog 2 (add methyl to amine)2.832.32.3120
Analog 3 (replace thiazole with oxazole)2.241.52.5500

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of 2 Tert Butyl Thiazol 5 Yl Methanamine As a Key Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

(2-(tert-Butyl)thiazol-5-yl)methanamine is a key intermediate for the synthesis of elaborate organic molecules due to its primary amine functionality, which is readily available for a wide range of chemical transformations. The amine group serves as a nucleophilic handle for forming new carbon-nitrogen bonds, most commonly through acylation to form amides. This reaction is fundamental in peptide synthesis and in the construction of various biologically active compounds.

For example, in synthetic routes analogous to those used for creating kinesin HSET inhibitors, an aminothiazole core is the starting point for a multi-step synthesis. nih.gov A similar building block, ethyl 2-amino-4-methylthiazole-5-carboxylate, undergoes amide coupling reactions, demonstrating a modular approach where different acid chlorides or carboxylic acids can be introduced to build molecular diversity. nih.gov The primary amine of this compound allows it to be similarly integrated into sequential coupling reactions to assemble complex target molecules.

Utilization in the Development of Diverse Heterocyclic Frameworks

The reactivity of the primary amine in this compound facilitates its use in constructing a variety of new heterocyclic systems. The amine can participate in condensation and cyclization reactions with suitable bifunctional reagents to generate fused or linked ring systems. This strategy is a cornerstone of heterocyclic chemistry, enabling the creation of novel scaffolds for drug discovery and materials science.

Thiazole (B1198619) derivatives are frequently incorporated into larger polycyclic structures. mdpi.comresearchgate.net Synthetic strategies often involve the reaction of an amino group on a thiazole ring with other reagents to build new rings. For instance, the amine functionality of this compound can react with α,β-unsaturated ketones (a Michael addition followed by cyclization) or 1,3-dicarbonyl compounds (in Paal-Knorr type syntheses) to form new nitrogen-containing heterocycles appended to the thiazole core. This versatility allows chemists to expand upon the thiazole framework, creating libraries of structurally diverse compounds.

Contribution to the Construction of Novel Amine-Containing Pharmacophores

In medicinal chemistry, a pharmacophore is the essential arrangement of functional groups in a molecule that enables it to interact with a specific biological target. This compound contains several features that make it a valuable component for designing novel pharmacophores.

Thiazole Ring : The thiazole ring is a common motif in many pharmaceuticals, acting as a bioisostere for other aromatic or heterocyclic rings and participating in various non-covalent interactions with protein targets. nih.gov

Primary Amine : The methanamine group provides a primary amine that can act as a hydrogen bond donor and acceptor. At physiological pH, it is typically protonated, forming a positive charge that can engage in crucial ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in an enzyme's active site.

tert-Butyl Group : The bulky and lipophilic tert-butyl group can significantly influence a molecule's pharmacokinetic properties, such as cell membrane permeability and metabolic stability. It can also serve to anchor the molecule in a hydrophobic pocket of a protein target, enhancing binding affinity.

The combination of these features in a single, compact building block makes it an attractive starting point for developing new therapeutic agents. Research on related 2-aminothiazole derivatives has shown their potential in developing inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase, where substitutions on the thiazole ring are explored to modulate activity and selectivity. researchgate.net

Integration into Modular Synthetic Methodologies for Chemical Discovery

Modular synthesis is a powerful strategy used in chemical discovery to rapidly generate large libraries of related compounds for screening. This approach relies on the use of versatile building blocks that can be reliably connected using robust chemical reactions. This compound is ideally suited for this purpose.

The primary amine allows for its straightforward incorporation into synthetic workflows using well-established reactions such as:

Amide bond formation: Coupling with a diverse set of carboxylic acids.

Reductive amination: Reaction with various aldehydes and ketones to form secondary amines.

Sulfonamide formation: Reaction with sulfonyl chlorides. nih.gov

A representative modular synthesis is the construction of P-glycoprotein modulators, where an amino-thiazole scaffold is sequentially coupled with other molecular fragments. nih.gov This step-wise assembly allows for systematic variation at multiple points in the molecule's structure. By using this compound as the core module, chemists can efficiently create a focused library of compounds, each bearing the 2-(tert-butyl)thiazole motif, to explore structure-activity relationships and optimize properties for a specific biological target.

Complex Molecules Derived from Thiazole Building Blocks Biological Target/Application Area Key Synthetic Reaction
2-(3-Benzamidopropanamido)thiazole-5-carboxylates nih.govKinesin HSET (KIFC1) InhibitionAmide Coupling
Amino Acid-Derived Thiazole Peptidomimetics nih.govP-glycoprotein ModulationAmide Coupling
2-(tert-butylamino)thiazol-4(5H)-one derivatives researchgate.net11β-HSD1 InhibitionCyclocondensation
2-Aminothiazole Sulfonamides nih.govDevelopment of Biological AgentsN-Sulfonylation

Q & A

Q. What are the optimized synthetic routes for (2-(tert-Butyl)thiazol-5-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of tert-butyl-substituted precursors with thiourea derivatives. For example, outlines a general procedure for methanamine derivatives using tert-butyl groups, where reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) critically affect yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Intermediate characterization using 1^1H/13^13C NMR (e.g., δ 2.1–2.3 ppm for tert-butyl protons) and HRMS (to confirm [M+H]+^+) ensures structural fidelity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : 1^1H NMR is essential for confirming the tert-butyl group (singlet at δ 1.3–1.5 ppm) and methanamine protons (δ 3.5–4.0 ppm, exchangeable with D2_2O). 13^13C NMR identifies the thiazole carbons (e.g., C-2 at δ 160–170 ppm) and tert-butyl quaternary carbon (δ 28–32 ppm). HRMS (ESI+) validates molecular weight (e.g., calculated for C8_8H15_15N2_2S: 171.09 g/mol). IR spectroscopy can confirm NH2_2 stretching (3200–3400 cm1^{-1}) and thiazole ring vibrations (1600–1500 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what challenges arise in refinement?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for small-molecule refinement) or REFMAC (for maximum-likelihood refinement) can determine bond lengths, angles, and torsional strain. Challenges include resolving disorder in the tert-butyl group or amine protons. Data collection at low temperature (100 K) reduces thermal motion artifacts. Use the "free" reflection subset in REFMAC to validate refinement parameters and avoid overfitting .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts nucleophilic attack sites by mapping electrostatic potential surfaces. Transition state analysis (e.g., for alkylation or acylation reactions) identifies energy barriers. Solvent effects (PCM model) and steric hindrance from the tert-butyl group must be incorporated. Compare computational results with experimental kinetic data (e.g., HPLC monitoring) to validate models .

Q. How should researchers address contradictions between experimental data (e.g., NMR vs. crystallography) in structural assignments?

  • Methodological Answer : Cross-validate NMR-derived torsion angles with crystallographic data. If discrepancies arise (e.g., dynamic vs. static disorder in solution), use variable-temperature NMR or solid-state NMR to probe conformational flexibility. For ambiguous electron density (e.g., amine proton positions), employ neutron diffraction or hydrogen-bonding analysis in SHELXL .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for thiazole-containing methanamine derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., tert-butyl to isopropyl) and assess bioactivity (e.g., enzyme inhibition assays). Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with binding affinity. For in vivo studies, prioritize derivatives with logP <3 (to balance solubility and membrane permeability). SAR trends in (e.g., tert-butyl enhancing metabolic stability) guide scaffold optimization .

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